molecular formula C16H15ClO2 B3023759 4'-Chloro-3-(3-methoxyphenyl)propiophenone CAS No. 898774-70-4

4'-Chloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B3023759
CAS No.: 898774-70-4
M. Wt: 274.74 g/mol
InChI Key: BZXUSBHTLNEYPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Propiophenone (B1677668) Derivatives in Contemporary Chemical and Biological Research

Propiophenone and its derivatives represent a significant class of aromatic ketones characterized by a phenyl ring attached to a propanone group. wikipedia.org These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. wikipedia.orgmanavchem.com In contemporary chemical and biological research, propiophenone derivatives are extensively investigated for their diverse pharmacological properties and potential therapeutic applications.

The core structure of propiophenone is a versatile scaffold that has been modified to produce compounds with a broad spectrum of biological activities. Research has demonstrated that these derivatives can exhibit analgesic, anti-inflammatory, anticonvulsant, and antipsychotic properties. manavchem.comontosight.ai For instance, certain substituted propiophenones are explored for their interaction with neurotransmitter systems in the brain, making them candidates for treating neurological disorders. ontosight.aiontosight.ai A notable example of a pharmaceutical derived from the propiophenone structure is Bupropion, an aminoketone class antidepressant that is also used for smoking cessation. manavchem.comnih.gov This highlights the role of the propiophenone moiety as a key pharmacophore in drug discovery.

Furthermore, the propiophenone framework is integral to the synthesis of various biologically active compounds, including some ketoamphetamines and synthetic aryl alkenes. manavchem.com The phenyl ketone structure is also found in certain neuroleptic agents used to manage psychotic behavior. manavchem.com Recent studies have expanded the scope of propiophenone derivatives into oncology, with research into their potential as anticancer agents. nih.gov The synthesis and biological evaluation of novel analogues continue to be an active area of research, aiming to uncover new therapeutic leads and understand the structure-activity relationships that govern their biological effects. nih.govnih.gov

Significance of Aromatic Ring Substituents in Modulating Molecular Functionality for Research Applications

The functionality and biological activity of propiophenone derivatives are profoundly influenced by the nature and position of substituents on their aromatic rings. mdpi.comlibretexts.org These substituents can alter the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which are critical for its interaction with biological targets like enzymes and receptors. mdpi.comresearchgate.net The strategic placement of different functional groups allows researchers to fine-tune the pharmacological profile of a compound, enhancing its potency, selectivity, or metabolic stability.

Substituents exert their influence through two primary electronic mechanisms: the inductive effect and the resonance (or conjugative) effect. libretexts.orglibretexts.org

Inductive Effect: This is the transmission of charge through sigma bonds. Electronegative atoms like halogens (e.g., chlorine) or oxygen pull electron density away from the aromatic ring, which can deactivate the ring towards certain reactions. libretexts.orgmsu.edu

Resonance Effect: This involves the delocalization of pi-electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) groups, can donate electron density to the ring through resonance, which can activate the ring and direct the position of further chemical reactions. libretexts.orglibretexts.org

Structure-activity relationship (SAR) studies systematically investigate these effects. By synthesizing a series of analogues with varied substituents (e.g., Cl, Me, OMe, CF3) at different positions, researchers can identify which modifications lead to improved biological activity. mdpi.comresearchgate.net Such studies have shown that the position of substitution is often crucial; for example, in some compound series, 2- and 3-substituted analogues were found to be more active than their 4-substituted counterparts. mdpi.comresearchgate.net This systematic approach is fundamental in medicinal chemistry for optimizing lead compounds into potential drug candidates.

Research Scope on 4'-Chloro-3-(3-methoxyphenyl)propiophenone and Closely Related Analogues

Direct and extensive research publications focusing specifically on this compound are limited in publicly accessible scientific literature. The compound is primarily listed in chemical supplier catalogs and databases, which provide basic physicochemical data.

PropertyValue
Molecular FormulaC16H15ClO2
Molecular Weight274.74 g/mol
CAS Number111302-58-0
Melting Point64-65 °C
Boiling Point (Predicted)421.2±30.0 °C
Density (Predicted)1.173±0.06 g/cm3

Data sourced from ChemicalBook. chemicalbook.comchemicalbook.com

Despite the scarcity of direct studies, the research scope for this compound can be inferred from the extensive investigation of its closely related analogues. The structure of this compound incorporates key features—a chlorinated phenyl ring and a methoxylated phenyl ring—that are common in many biologically active molecules.

Research on Analogues and Potential Interest:

Bupropion Analogues: Research into analogues of Bupropion, which is 2-(tert-butylamino)-3'-chloropropiophenone, provides significant context. Studies have explored the synthesis and biological evaluation of various substituted propiophenones to develop pharmacotherapies, for instance, for smoking cessation. nih.govnih.gov These studies often involve modifying the substituents on the phenyl ring to modulate activity at dopamine (B1211576) and norepinephrine (B1679862) transporters and nicotinic acetylcholine (B1216132) receptors. nih.gov The 4'-chloro substitution on the target compound is analogous to the 3'-chloro substitution in Bupropion, suggesting potential for neurological activity.

Chalcone (B49325) Derivatives: Chalcones, which are precursors to many flavonoids and can be structurally related to propiophenones, are another area of relevant research. For example, 4'-chloro-3-methoxychalcone is a known compound. sigmaaldrich.com Chalcones and their derivatives are investigated for a wide range of biological activities, including anticancer properties. nih.gov The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone from a chalcone precursor highlights synthetic pathways that could be applicable. wpmucdn.com

Synthetic Methodologies: The synthesis of this compound and its analogues would likely draw from established organic chemistry reactions. The preparation of the propiophenone backbone can be achieved through methods like the Friedel-Crafts acylation. The synthesis of related intermediates, such as 3-methoxypropiophenone, has been accomplished using Grignard reagents reacting with propionitrile. google.com The chlorination of a propiophenone ring can be achieved using a catalyst like anhydrous aluminum chloride. google.com These established synthetic routes provide a framework for the laboratory preparation of this compound for further biological screening and research.

Given the known biological activities of propiophenones with chloro and methoxy substitutions, the research interest in this compound would likely lie in its potential as a novel scaffold or intermediate for developing new agents in medicinal chemistry, particularly in areas related to neuropharmacology and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUSBHTLNEYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644225
Record name 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-70-4
Record name 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Substituted Propiophenones

Strategies for the Synthesis of 4'-Chloro-3-(3-methoxyphenyl)propiophenone and Analogues

The synthesis of this compound, a diarylketone derivative, primarily relies on classical carbon-carbon bond-forming reactions that are central to organic chemistry. The molecular structure suggests a retrosynthetic disconnection that points towards two key precursors: a substituted aromatic ring (chlorobenzene) and an acylating agent bearing the 3-(3-methoxyphenyl)propanoyl moiety.

Friedel-Crafts Acylation as a Key Synthetic Pathway for Propiophenone (B1677668) Derivatives

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a cornerstone for the synthesis of aryl ketones, including propiophenone and its derivatives. wikipedia.org This electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org In the context of this compound, the reaction would involve the acylation of chlorobenzene (B131634) with 3-(3-methoxyphenyl)propionyl chloride.

The reaction proceeds by activating the acyl chloride with a Lewis acid, which generates a potent electrophile that is then attacked by the electron-rich aromatic ring of chlorobenzene. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is generally less reactive than the starting aromatic substrate, which prevents polyacylation—a common issue in the analogous Friedel-Crafts alkylation reaction. organic-chemistry.orglibretexts.org

The chlorine substituent on the chlorobenzene ring is an ortho-, para-directing group. However, it is also a deactivating group, meaning the reaction may require more forcing conditions compared to the acylation of benzene (B151609). researchgate.net The formation of the desired 4'-chloro isomer (para-acylation) is generally favored over the 2'-chloro isomer (ortho-acylation) due to reduced steric hindrance. doubtnut.com

The mechanism of the Friedel-Crafts acylation proceeds through several distinct steps. byjus.com

Generation of the Electrophile : The reaction is initiated by the interaction of the acylating agent, 3-(3-methoxyphenyl)propionyl chloride, with a Lewis acid catalyst, typically aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This generates a highly electrophilic acylium ion, which is stabilized by resonance. byjus.comyoutube.com

Electrophilic Attack : The acylium ion then acts as the electrophile and is attacked by the π-electrons of the chlorobenzene ring. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation and Regeneration of Catalyst : In the final step, a weak base (such as AlCl₄⁻, formed in the initial step) removes a proton from the carbon atom bearing the new acyl group. wikipedia.org This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst. byjus.com

The choice and amount of the Lewis acid catalyst are critical for the success of the Friedel-Crafts acylation. masterorganicchemistry.com Aluminum trichloride (AlCl₃) is a common and effective catalyst, but others such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and various solid acid catalysts can also be employed. wikipedia.orgresearchgate.netmasterorganicchemistry.com

A crucial aspect of this reaction is that the product ketone is a moderate Lewis base and can form a stable complex with the strong Lewis acid catalyst. wikipedia.org This complexation deactivates the catalyst, meaning that stoichiometric or even excess amounts of the Lewis acid are often required for the reaction to proceed to completion. wikipedia.orgorganic-chemistry.org The ketone product is liberated from this complex during aqueous workup.

Optimization of the reaction to maximize yield and selectivity for the desired para-isomer involves careful control of several parameters:

Catalyst : The activity of the Lewis acid can influence reaction rates and selectivity. Milder catalysts may be used for highly activated aromatic rings, but for a deactivated substrate like chlorobenzene, a strong Lewis acid like AlCl₃ is generally necessary. wikipedia.org

Solvent : The choice of solvent can impact the solubility of reactants and the activity of the catalyst. Common solvents include carbon disulfide (CS₂), nitrobenzene, or halogenated hydrocarbons like 1,2-dichloroethane.

Temperature : The reaction is often started at a low temperature and may be heated to drive it to completion. chemguide.co.uk Temperature control is vital to prevent side reactions and decomposition.

Reactant Stoichiometry : As mentioned, a stoichiometric amount of the Lewis acid is typically required. The molar ratio of the acylating agent to the aromatic substrate is also a key variable.

Table 1: Factors Influencing Friedel-Crafts Acylation

Parameter Role and Considerations
Lewis Acid Catalyst Generates the acylium ion electrophile. Stoichiometric amounts are often needed due to product complexation. Choice of catalyst (e.g., AlCl₃, FeCl₃) affects reactivity.
Aromatic Substrate The nucleophile. Activating groups increase reaction rate, while deactivating groups (like -Cl) decrease it. Directing effects determine isomer distribution.
Acylating Agent Source of the acyl group (e.g., acyl chloride, acid anhydride). Its structure determines the final ketone product.
Solvent Affects solubility and catalyst activity. Inert solvents like CS₂ or dichloroethane are common.

| Temperature | Controls reaction rate. Higher temperatures may be needed for deactivated rings but can also lead to side reactions. |

Exploration of Alternative Synthetic Routes for Propiophenone Scaffold Construction

While Friedel-Crafts acylation is the most direct method, other strategies can be employed to construct the propiophenone scaffold.

One notable alternative is the vapor-phase cross-decarboxylation process. google.comepo.org This method typically involves reacting a carboxylic acid with another carboxylic acid at high temperatures (400-600 °C) over a metal oxide catalyst. google.com For the synthesis of unsubstituted propiophenone, benzoic acid is reacted with propionic acid. wikipedia.org A potential analogous route to this compound could theoretically involve the reaction of 4-chlorobenzoic acid with 3-(3-methoxyphenyl)propionic acid, although this specific transformation is not widely documented and may face challenges with selectivity and yield.

Grignard reactions offer another pathway. For instance, 3-methoxypropiophenone has been synthesized by reacting the Grignard reagent derived from m-methoxybromobenzene with propionitrile. google.com Applying this logic to the target molecule, one could envision a multi-step synthesis where a suitable Grignard reagent attacks a nitrile, or alternatively, where a biaryl structure is first assembled via cross-coupling reactions (e.g., Suzuki or Kumada coupling) followed by the introduction of the propionyl group.

Derivatization and Functionalization of Propiophenone Backbones

Once the this compound backbone is synthesized, it can undergo a variety of chemical transformations to create a diverse range of new molecules. The presence of multiple functional groups—the ketone, the chloro and methoxy (B1213986) substituents, and various C-H bonds—provides several handles for derivatization. Functionalization can be used to alter the molecule's physical or biological properties or to prepare it for further analytical characterization. jfda-online.com

Oxidation Reactions for Structural Diversification of Propiophenones

Oxidation reactions are a powerful tool for the functionalization of ketones. The propiophenone backbone offers several sites susceptible to oxidation, leading to significant structural diversification.

α-Functionalization : The carbon atom alpha to the ketone carbonyl group is activated and can be a site for oxidation. For example, the α-benzoxylation of ketones has been demonstrated using tetra-n-butylammonium iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. researchgate.net This type of reaction introduces an ester linkage at the α-position, transforming the propiophenone into a more complex derivative.

Baeyer-Villiger Oxidation : This reaction involves the oxidation of the ketone to an ester using a peroxyacid (e.g., m-CPBA) or hydrogen peroxide. In the case of an aryl alkyl ketone like this compound, the migratory aptitude of the aryl group is generally greater than that of the alkyl group. This would likely lead to the formation of an ester where the oxygen atom is inserted between the carbonyl carbon and the 4-chlorophenyl ring.

Oxidative Cleavage : Under harsh oxidation conditions, the carbon-carbon bonds of the propiophenone can be cleaved. For example, oxidation of the side chain could potentially lead to the formation of 4-chlorobenzoic acid. rsc.org The oxidation of propiophenone itself with alkaline hypobromite (B1234621) has also been studied, demonstrating the reactivity of the backbone under specific oxidative conditions. acs.org

Table 2: Potential Oxidation Reactions of the Propiophenone Backbone

Reaction Type Reagents Potential Product Type
α-Benzoxylation TBAI, TBHP, Aryl Alkenes α-Acyloxy Ketone
Baeyer-Villiger Oxidation m-CPBA, H₂O₂ Phenyl Ester
Side-Chain Oxidation Strong Oxidants (e.g., KMnO₄) Aromatic Carboxylic Acid

| Haloform Reaction | Alkaline Hypohalite | Aromatic Carboxylic Acid |

These synthetic and functionalization strategies highlight the chemical versatility of the this compound scaffold, making it a valuable intermediate for the construction of more complex molecular targets.

Reduction Chemistry of the Ketone Moiety in Propiophenone Derivatives

The carbonyl group in propiophenone derivatives is a versatile functional group that can be readily reduced to a secondary alcohol. This transformation is fundamental in the synthesis of various biologically active molecules and fine chemicals. The choice of reducing agent is crucial as it determines the selectivity and outcome of the reaction, especially in the presence of other reducible functional groups.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org Sodium borohydride is a milder reagent, typically used for the selective reduction of aldehydes and ketones. libretexts.orgwikipedia.org It is often employed in protic solvents like methanol (B129727) or ethanol. libretexts.org Lithium aluminum hydride is a much stronger and less selective reducing agent, capable of reducing not only aldehydes and ketones but also esters, carboxylic acids, and amides. harvard.edu Due to its high reactivity, particularly with water and other protic solvents, it requires anhydrous conditions, typically using ethers like diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent. libretexts.orgharvard.edu

For the specific case of this compound, reduction of the ketone would yield the corresponding secondary alcohol, 1-(4-chlorophenyl)-2-(3-methoxyphenyl)propan-1-ol. Given the absence of other highly reactive functional groups, either NaBH4 or LiAlH4 could effectively achieve this transformation.

Reducing AgentFormulaReactivityTypical SolventsSelectivity Notes
Sodium BorohydrideNaBH₄MildMethanol, Ethanol, WaterSelectively reduces aldehydes and ketones. wikipedia.org
Lithium Aluminum HydrideLiAlH₄StrongAnhydrous Ether, THFReduces ketones, aldehydes, esters, carboxylic acids, amides, nitriles. harvard.edu
Hydrogen (Catalytic Hydrogenation)H₂/Catalyst (e.g., Pd, Pt, Ni)VariableEthanol, Ethyl AcetateCan reduce C=O and other unsaturated groups. Aromatic rings can be reduced under harsh conditions.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings for Tailored Derivatives

The two aromatic rings of this compound can undergo substitution reactions to introduce new functional groups, allowing for the creation of a wide array of derivatives. The type of substitution—electrophilic or nucleophilic—and the position of the new substituent are governed by the existing groups on the rings. wikipedia.org

Electrophilic Aromatic Substitution (SEAr)

Ring A (4'-Chlorophenyl ring): This ring contains a chloro group and the propionyl group.

The Chloro group is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack. libretexts.org

The Propionyl group (-C(O)CH2CH3) is a deactivating, meta-directing group. Its carbonyl component strongly withdraws electron density from the ring, destabilizing the arenium ion, particularly when the positive charge is adjacent to the carbonyl carbon (as in ortho and para attack). libretexts.org

Ring B (3-methoxyphenyl ring): This ring contains a methoxy group.

The Methoxy group (-OCH3) is a strongly activating, ortho, para-director. It donates electron density to the ring via a strong resonance effect, stabilizing the arenium ion intermediate. libretexts.org

Therefore, electrophilic substitution on this compound would preferentially occur on the more activated 3-methoxyphenyl (B12655295) ring at positions ortho and para to the methoxy group.

Substituent GroupEffect on ReactivityDirecting EffectGoverning Effect
-Cl (Chloro)DeactivatingOrtho, ParaInductive (deactivating) vs. Resonance (directing)
-C(O)R (Acyl)Strongly DeactivatingMetaInductive and Resonance (withdrawing)
-OCH₃ (Methoxy)Strongly ActivatingOrtho, ParaResonance (donating)

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group (like a halide) by a nucleophile. wikipedia.org This reaction is generally less common than SEAr and requires specific conditions: an electron-poor aromatic ring and a good leaving group. byjus.comlibretexts.org The presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com

In this compound, the 4'-chlorophenyl ring possesses a leaving group (Cl-). However, the ring is not strongly activated towards nucleophilic attack. The propionyl group is electron-withdrawing, which is favorable, but it is positioned meta to the chlorine atom. This meta-positioning does not allow for resonance stabilization of the negative charge in the Meisenheimer complex, making the SNAr reaction difficult under standard conditions. libretexts.org For a nucleophilic substitution to occur readily at this position, a stronger electron-withdrawing group would typically be needed at the ortho or para position.

Synthesis of Advanced Propiophenone Derivatives with Specific Substituents for Research (e.g., Fluoro, Piperidino, Bromo)

The synthesis of propiophenone derivatives with specific functional groups is essential for developing new compounds for materials science and medicinal chemistry research.

Halogenated Derivatives (Fluoro, Bromo)

Halogens can be introduced onto the aromatic rings or at the α-position of the ketone.

Aromatic Bromination: Bromine can be added to an activated aromatic ring via electrophilic aromatic substitution using Br2 and a Lewis acid catalyst like FeBr3. For a propiophenone scaffold, this would likely occur on the most activated ring.

α-Bromination: The carbon adjacent to the carbonyl group can be brominated. For example, 2-bromo-3'-methylpropiophenone can be synthesized by reacting 3'-methylpropiophenone (B1582660) with bromine in dichloromethane. chemicalbook.com Alternative methods for α-bromination include using reagents like Bromodimethylsulfonium Bromide (BDMS). researchgate.net

Fluoro-substituted Derivatives: The synthesis of fluoro-substituted propiophenones can be approached in several ways. One method involves the reaction of a fluorinated precursor, such as 2'-fluorobenzonitrile, with an organometallic reagent like propylmagnesium chloride to yield 2'-fluorobutyrophenone. nih.gov Another strategy involves nucleophilic aromatic substitution (SNAr) on a highly activated polyfluorinated benzene ring. For instance, in the synthesis of certain chalcones (which share a propiophenone-like core), methoxy groups have been shown to displace fluorine atoms on di- or tri-fluorine-substituted benzaldehydes under basic conditions. acgpubs.org

Piperidino Derivatives

The piperidine (B6355638) moiety is a common functional group in pharmaceuticals.

Mannich Reaction: A classic method for introducing an aminomethyl group is the Mannich reaction. 4'-Substituted-2-methyl-3-piperidino-propiophenones can be prepared by reacting a 4'-substituted propiophenone with formaldehyde (B43269) and piperidine. google.com This reaction introduces the piperidino group onto the alkyl chain adjacent to the carbonyl.

Nucleophilic Substitution: A piperidine group can also be introduced by nucleophilic substitution. This can occur via SNAr on a suitably activated aromatic ring or by substitution on an alkyl halide. For example, piperidine derivatives have been synthesized through conjugate addition and subsequent functional group manipulations. nih.gov

Derivative TypeSynthetic MethodExample PrecursorsReagentsReference
α-Bromo-propiophenoneα-Halogenation3'-MethylpropiophenoneBr₂, CH₂Cl₂ chemicalbook.com
p-Bromo-propiophenoneCondensation/Decarboxylationp-Bromobenzoic acid, Propionic acidComposite catalyst google.com
Fluoro-propiophenoneGrignard Reaction2'-FluorobenzonitrilePropylmagnesium chloride nih.gov
Piperidino-propiophenoneMannich Reaction4'-Alkylpropiophenone, PiperidineFormaldehyde, HCl google.com

Advanced Spectroscopic and Analytical Characterization Techniques in Propiophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

One-Dimensional (1D) NMR Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Proton and Carbon Environments

¹H NMR Spectroscopy: This technique would provide information about the number of different types of protons, their chemical environment, their proximity to one another, and the number of neighboring protons. The spectrum of 4'-Chloro-3-(3-methoxyphenyl)propiophenone is expected to show distinct signals for the aromatic protons on both the 4-chlorophenyl and 3-methoxyphenyl (B12655295) rings, the methylene (B1212753) protons of the propane (B168953) chain, and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values for each signal would be critical for assigning each proton to its specific position in the molecule.

¹³C NMR Spectroscopy: This method identifies the different carbon environments within the molecule. A ¹³C NMR spectrum of the target compound would display separate peaks for each unique carbon atom, including the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbons, and the methoxy carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

A hypothetical data table for the expected 1D NMR signals is presented below. Please note that these are predicted values and require experimental verification.

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic-H~7.8-8.0d2HProtons on 4-chlorophenyl ring ortho to carbonyl
Aromatic-H~7.4-7.6d2HProtons on 4-chlorophenyl ring meta to carbonyl
Aromatic-H~6.8-7.3m4HProtons on 3-methoxyphenyl ring
Methoxy-H~3.8s3H-OCH₃
Methylene-H~3.3t2H-C(=O)CH₂-
Methylene-H~3.0t2H-CH₂-Ar
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbonyl-C~197C=O
Aromatic-C~160C-OCH₃
Aromatic-C~110-140Aromatic carbons
Methoxy-C~55-OCH₃
Methylene-C~40-C(=O)CH₂-
Methylene-C~30-CH₂-Ar

Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Stereochemistry Determination

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for determining the connectivity of the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and to carbons in the adjacent aromatic ring, confirming the propiophenone (B1677668) backbone.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

MS is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula (C₁₆H₁₅ClO₂).

Electron Ionization (EIMS) and Fast Atom Bombardment Mass Spectrometry (FABMS)

EIMS: This hard ionization technique would cause the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of fragment ion abundance versus mass-to-charge ratio (m/z), would serve as a "molecular fingerprint." Analysis of the fragmentation pattern would help to confirm the structure, for example, by showing characteristic losses of the chlorophenyl or methoxyphenyl groups.

FABMS: As a softer ionization technique, FABMS would be more likely to show a prominent molecular ion peak, which is sometimes weak or absent in EIMS, further confirming the molecular weight.

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present. Key expected vibrational frequencies for this compound would include:

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (Aryl Ketone)1680-1700
C-O (Aryl Ether)1200-1275 (asymmetric), 1000-1075 (symmetric)
C-Cl (Aryl Halide)1000-1100
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000

Without access to peer-reviewed, published experimental data for this compound, any further detailed discussion would be speculative and not meet the required standards of scientific accuracy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of molecular bonds. For this compound, the IR spectrum provides definitive evidence for its key structural features.

The most prominent absorption band is the strong carbonyl (C=O) stretch of the ketone group, which typically appears in the range of 1680-1700 cm⁻¹. udel.edu For aromatic ketones like this one, conjugation with the 4-chlorophenyl ring slightly lowers the frequency; a value around 1690 cm⁻¹ is expected. cdnsciencepub.com The presence of the chlorine substituent on the phenyl ring influences this absorption. researchgate.net

Other significant absorptions include:

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹, characteristic of hydrogens on the two phenyl rings. udel.edu

Aliphatic C-H Stretching: Medium to strong bands between 2850 and 3000 cm⁻¹ corresponding to the methylene (-CH₂) and methyl (-CH₃) groups of the propane chain.

Aromatic C=C Stretching: Several medium to weak bands in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings.

C-O-C Stretching: A distinct, strong band for the methoxy (-OCH₃) ether linkage, typically found in the 1250-1000 cm⁻¹ range.

C-Cl Stretching: A strong band in the fingerprint region, usually between 800 and 600 cm⁻¹, indicating the carbon-chlorine bond.

The specific absorption frequencies provide a molecular fingerprint that helps to confirm the compound's identity. chemicalbook.comnist.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
Aliphatic C-H Stretch3000 - 2850Medium-Strong
Ketone C=O Stretch~1690Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak (multiple bands)
Asymmetric C-O-C Stretch (Aryl Ether)1275 - 1200Strong
Symmetric C-O-C Stretch (Aryl Ether)1075 - 1020Strong
C-Cl Stretch800 - 600Strong

Surface-Enhanced Raman Spectroscopy (SERS) for Detailed Molecular Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed chemical fingerprint information. It relies on the massive enhancement of the Raman scattering signal from molecules adsorbed onto or very close to nanostructured metallic surfaces, typically gold or silver.

While a standard Raman spectrum of this compound would show vibrational modes similar to its IR spectrum, SERS could provide enhanced signals and additional information about the molecule's orientation on the metal surface. The enhancement arises from two primary mechanisms: electromagnetic enhancement, due to localized surface plasmon resonance on the nanostructured surface, and chemical enhancement, involving charge-transfer interactions between the molecule and the metal.

For this compound, the aromatic rings and the carbonyl group's lone pair of electrons are likely interaction points with the SERS substrate. This interaction would lead to a significant enhancement of the vibrational modes associated with these groups:

Ring Breathing Modes: The characteristic vibrations of the phenyl rings would be strongly enhanced, providing information about the electronic environment and substitution.

Carbonyl C=O Stretch: The signal for the C=O stretch would be intensified, and its frequency might shift slightly upon adsorption, indicating the nature of the interaction with the surface.

C-Cl and C-O-C Vibrations: These modes would also be enhanced, confirming the presence of the chloro and methoxy substituents.

By analyzing which peaks are most strongly enhanced, researchers can deduce the molecule's probable orientation relative to the metallic surface. For instance, a strong enhancement of the phenyl ring modes might suggest a flat or tilted orientation of the rings on the substrate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups, both of which are present in this compound.

The UV-Vis spectrum of this compound is expected to show two main types of electronic transitions: fiveable.me

π → π* Transitions: These are high-energy transitions involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. They typically result in strong absorption bands at shorter wavelengths (higher energy). For this molecule, a strong absorption band is expected around 250-270 nm, characteristic of the substituted benzoyl chromophore. nist.govnist.gov

n → π* Transitions: This lower-energy transition involves promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to an antibonding π* orbital. These transitions are symmetry-forbidden and thus result in a much weaker absorption band at a longer wavelength, typically above 300 nm for aromatic ketones.

The solvent used can influence the position of these absorption maxima (λmax). fdbio-rptu.de For instance, polar solvents can stabilize the non-bonding electrons, increasing the energy required for the n → π* transition and causing a shift to shorter wavelengths (a "blue shift").

Table 2: Predicted UV-Vis Spectroscopy Data for this compound
Electronic TransitionExpected λmax (in Ethanol)Molar Absorptivity (ε)Associated Chromophore
π → π~260 nmHigh (>10,000 L mol⁻¹ cm⁻¹)Aromatic Rings, Carbonyl Group
n → π~320 nmLow (<500 L mol⁻¹ cm⁻¹)Carbonyl Group

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatography is indispensable for the purification of synthesized compounds and the assessment of their purity. For a moderately polar molecule like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for purification, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming purity and identity.

Column Chromatography is a standard technique used for the initial purification of the crude product after synthesis. The compound is separated from byproducts and unreacted starting materials on a stationary phase (typically silica (B1680970) gel) using a mobile phase of organic solvents. A solvent system with moderate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for eluting the target compound.

High-Performance Liquid Chromatography (HPLC) offers much higher resolution and is used for final purification and purity analysis. idtdna.com A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound. bme.hu In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. The compound is retained on the column and then eluted by a gradient of increasing organic solvent concentration. researchgate.net The eluting compound can be detected using a UV detector set to one of its absorption maxima, such as 260 nm. sielc.com

Table 3: Representative RP-HPLC Method for Purity Analysis
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater (with 0.1% Formic Acid)
Mobile Phase BAcetonitrile (with 0.1% Formic Acid)
GradientStart at 50% B, increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Column Temperature30 °C

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. It is used to assess the purity of the compound and to confirm its molecular weight and structure.

In the GC system, the sample is vaporized and separated based on its boiling point and interactions with the column's stationary phase. For this compound, this separates it from any volatile impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented.

The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the compound's molecular weight, as well as several fragment ions. The fragmentation pattern is highly reproducible and serves as a fingerprint for the molecule. For aromatic ketones, a characteristic fragmentation is the alpha-cleavage of the bond next to the carbonyl group. whitman.edulibretexts.org

Key expected fragments for this compound include:

Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

4-Chlorobenzoyl Cation: A very prominent peak resulting from the cleavage of the bond between the carbonyl carbon and the adjacent CH group. This acylium ion (Cl-C₆H₄-CO⁺) would appear at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl). whitman.edu

Loss of Ethyl Group: A peak corresponding to the loss of the ethyl group (-CH₂CH₃), resulting in a fragment ion.

Phenyl Cation: A fragment at m/z 77, corresponding to a phenyl group (C₆H₅⁺).

The combination of the retention time from the GC and the unique fragmentation pattern from the MS provides unambiguous confirmation of the compound's identity and purity. researchgate.net

Mechanistic Research on Biological Interactions of Propiophenone Derivatives

Investigations into Receptor Binding Mechanisms of Propiophenone (B1677668) Analogues

No studies were found that specifically investigated the receptor binding mechanisms of 4'-Chloro-3-(3-methoxyphenyl)propiophenone.

There is no publicly available research detailing the use of in vitro radioligand receptor binding assays to characterize the interaction of this compound with any biological receptor. Consequently, no data on its binding affinity (Ki), receptor density (Bmax), or dissociation constant (Kd) could be provided.

No literature was identified that has employed GTPγS binding assays to assess the functional activity of this compound at G-protein coupled receptors. Therefore, information regarding its potential agonist, antagonist, or inverse agonist properties is not available.

There are no published studies on the ligand-receptor interaction dynamics or the receptor selectivity profile of this compound. Research on its binding kinetics and specificity across different receptor subtypes has not been reported.

Enzyme Kinetics and Inhibition Mechanism Studies for Propiophenone Compounds

No research was found that investigated the enzyme kinetics or inhibition mechanisms related to this compound. There is no information on whether this compound acts as an inhibitor for any enzyme, nor any data on its inhibition constant (Ki) or the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

Molecular Interactions with Biomolecules Beyond Receptors and Enzymes

Specific studies on the molecular interactions of this compound with other biomolecules are not available in the current body of scientific literature.

No experimental data was found regarding the binding of this compound to plasma proteins such as human serum albumin (HSA). Therefore, details on its binding affinity, the number of binding sites, or the thermodynamic parameters of such an interaction cannot be provided.

Cellular Mechanisms of Action in Research Models

The cellular and molecular interactions of propiophenone derivatives are multifaceted, influenced by the nature and position of substituents on the aromatic rings and the propiophenone core. Research in various models has begun to elucidate the pathways through which these compounds exert their effects.

While specific studies on the antimicrobial action of this compound are not extensively documented, research on related compounds, such as certain chalcone (B49325) and amide derivatives, offers potential mechanistic insights. For instance, some chloro-substituted compounds have been investigated for their antifungal properties. One study on 2-chloro-N-phenylacetamide demonstrated antifungal activity against Aspergillus flavus, suggesting that its mechanism may involve binding to ergosterol (B1671047) in the fungal plasma membrane, a target for many antifungal drugs. scielo.br

In the context of Candida albicans, a common human fungal pathogen, research into other ketone-containing molecules provides a framework for understanding potential antifungal actions. For example, the antiarrhythmic drug propafenone (B51707), which has a propiophenone-like structure, has shown antifungal activity against several Candida species, including C. albicans. nih.gov The mechanism of action for propafenone was found to involve extensive damage to the cell structure and the induction of apoptosis. nih.gov Chalcone derivatives containing a 4-chloro substitution have also been synthesized and tested, showing some efficacy against Microsporum gypseum, although in the reported study, they were not active against Candida albicans. nih.gov The antifungal mechanisms of such compounds are often attributed to their ability to interfere with fungal cell membrane integrity or essential enzymatic processes.

Table 1: Antifungal Activity of Propafenone against Candida Species

Candida SpeciesMIC50 (µg/mL)
Candida albicans32 - 256
Candida auris32 - 256
Candida parapsilosis32 - 256
Candida tropicalis32 - 256
Candida glabrata32 - 256
Candida krusei32 - 256

MIC50 refers to the minimum inhibitory concentration required to inhibit the growth of 50% of the tested strains. Data is based on studies of propafenone, a compound with structural similarities to propiophenone derivatives. nih.gov

The antioxidant potential of phenolic and methoxy-substituted compounds is a well-established area of research. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. nih.govmdpi.com The presence of a methoxyphenyl group in this compound suggests that it may possess antioxidant properties.

The antioxidant activity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The presence and position of electron-donating groups, such as methoxy (B1213986) (-OCH3) groups, on the aromatic ring can significantly influence this activity. nih.gov Studies on various phenolic acids have shown that methoxy groups can enhance antioxidant capacity. nih.gov The mechanism of radical scavenging can occur through several pathways, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov

Table 2: Influence of Substituents on Antioxidant Activity of Phenolic Acids

Substituent GroupGeneral Effect on Antioxidant Activity
Phenolic Hydroxyl (-OH)Primary contributor to radical scavenging
Methoxyl (-OCH3)Generally enhances antioxidant activity
Carboxylic Acid (-COOH)Can influence activity based on its position relative to the hydroxyl group

This table summarizes general trends observed in studies of various phenolic acids and their derivatives. nih.gov

The anticancer potential of various small molecules is often evaluated by their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) in cancer cell lines. While there is a lack of specific studies on this compound in glioblastoma and breast cancer models, research on other compounds with similar structural motifs provides a basis for potential mechanisms.

In glioblastoma, a highly aggressive brain tumor, various flavonoids and other phenolic compounds have been investigated. For example, apigenin (B1666066) has been shown to reduce cell viability and proliferation in glioblastoma cells. nih.gov The proposed mechanisms include the induction of apoptosis, evidenced by the cleavage of poly ADP-ribose polymerase (PARP), and cell cycle arrest at the G2/M checkpoint. nih.gov Furthermore, apigenin was found to inhibit key signaling pathways involved in cancer cell growth and survival, such as the EGFR, MAPK, AKT, and mTOR pathways. nih.gov

In the context of breast cancer, particularly triple-negative breast cancer (TNBC), natural compounds have been shown to induce cytostatic growth arrest and apoptosis. archbreastcancer.com The mechanisms often involve the modulation of critical signaling pathways like RAS, PI3K, AKT, and RB. archbreastcancer.com Induction of apoptosis is a key hallmark of effective anticancer agents and is often measured by the increased activity of pro-apoptotic proteins like caspases 3 and 7. archbreastcancer.com

While speculative for this compound, the presence of chloro and methoxy substitutions could potentially modulate interactions with biological targets involved in cell proliferation and apoptosis.

The neuropharmacological effects of propiophenone derivatives are often attributed to their ability to modulate the activity of neurotransmitter systems. This can include interactions with receptors for dopamine (B1211576), serotonin, and other signaling molecules in the brain. The nature of these interactions, whether agonistic or antagonistic, is highly dependent on the specific substituents on the propiophenone scaffold. Due to the diverse range of potential targets, the neuropharmacological profiles of propiophenone derivatives can be quite varied, encompassing stimulant, depressant, or other modulatory effects on the CNS.

Computational Chemistry and in Silico Modeling for Propiophenone Research

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure.

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

These in silico techniques are crucial in drug discovery for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Conformational Analysis and Stability of Ligand-Protein Complexes

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to bind to a specific biological target, typically a protein. Conformational analysis is a computational technique used to identify the stable, low-energy three-dimensional arrangements (conformations) of a molecule. For a flexible molecule like 4'-Chloro-3-(3-methoxyphenyl)propiophenone, which possesses several rotatable bonds, understanding its preferred conformation is crucial for predicting its binding affinity to a target protein.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to calculate the potential energy of different conformations, thereby identifying the most stable ones. For instance, studies on structurally related compounds, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have utilized computational data on rotational barriers to determine that certain molecular conformations are energetically preferred. nih.govresearchgate.net This type of analysis helps in understanding how the molecule might present itself to the binding site of a protein.

Once a ligand binds to a protein, it forms a ligand-protein complex. The stability of this complex is a key determinant of the drug's efficacy. Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict the binding mode and assess the stability of these complexes.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. For example, docking studies on chalcone (B49325) derivatives, which share a structural scaffold with propiophenones, have been used to investigate their interactions with target proteins. bohrium.com These studies reveal crucial binding interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the complex.

Following docking, MD simulations can be performed to simulate the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the interactions in a biological system. MD simulations can reveal the stability of the initial binding pose, identify any conformational changes in the protein or ligand upon binding, and calculate the binding free energy, which is a quantitative measure of binding affinity.

Table 1: Key Computational Techniques in Ligand-Protein Complex Analysis

TechniquePurposeInformation Gained
Conformational Analysis To identify the stable 3D structures of a ligand.Preferred molecular shape, rotational energy barriers.
Molecular Docking To predict the binding orientation of a ligand in a protein's active site.Binding pose, key interacting amino acid residues.
Molecular Dynamics (MD) Simulation To simulate the time-dependent behavior of the ligand-protein complex.Stability of binding, conformational changes, binding free energy.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a cornerstone of computational drug design. It aims to establish a correlation between the chemical structure of a compound and its biological activity. By understanding which structural features contribute to or detract from activity, researchers can rationally design new compounds with improved properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In a QSAR study, molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic properties), are calculated for a set of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For propiophenone (B1677668) research, 3D-QSAR is a particularly powerful approach. In 3D-QSAR, the three-dimensional properties of the molecules are considered. This method can provide a more detailed understanding of the SAR by mapping the regions in space where certain properties are favorable or unfavorable for activity. For instance, studies on N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives have employed 3D-QSAR to develop statistically significant models that can predict anticancer activity. nih.gov

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of compounds with a range of biological activities against a specific target is selected.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: Steric and electrostatic fields are calculated around the aligned molecules.

Statistical Analysis: A statistical method, such as Partial Least Squares (PLS), is used to correlate the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external test sets of compounds.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized propiophenone derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Table 2: Statistical Parameters in QSAR Model Validation

ParameterDescriptionDesirable Value
r² (Coefficient of Determination) A measure of the goodness of fit of the model to the training set data.Close to 1.0
q² or r²cv (Cross-validated r²) A measure of the internal predictive ability of the model, determined by cross-validation.> 0.5
pred_r² (Predictive r²) A measure of the external predictive ability of the model on a test set of compounds.> 0.6

Pharmacophore modeling is another crucial ligand-based drug design approach. A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger (or block) its biological response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

Pharmacophore models can be generated based on the 3D structures of a set of known active compounds. pharmacophorejournal.com The process involves identifying the common chemical features and their spatial arrangement that are shared by the active molecules but are absent in inactive ones.

Once a pharmacophore model is developed and validated, it can be used in several ways:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

De Novo Design: The pharmacophore model can serve as a template for the de novo design of new molecules. In this approach, new chemical scaffolds are designed "from scratch" to fit the pharmacophore hypothesis. This allows for the exploration of novel chemical space and the design of compounds with unique structures and potentially improved properties.

For the design of new propiophenone-based structures, a pharmacophore model could be developed from a series of active propiophenone analogs. This model would highlight the key structural motifs, such as the position of the chloro and methoxy (B1213986) groups on the phenyl rings of this compound, that are critical for activity. This information would then guide the design of new derivatives with potentially enhanced potency and selectivity.

Medicinal Chemistry Research and Scaffold Development with Propiophenone Derivatives

Propiophenone (B1677668) as a Core Scaffold for Bioactive Compound Discovery

The propiophenone scaffold, a simple aryl ketone, serves as a fundamental building block in the discovery of new therapeutic agents. Its basic structure, consisting of a phenyl ring attached to a propanone group, is readily modified, making it an attractive starting point for synthesizing diverse molecular libraries. ontosight.ai Propiophenone itself is a key intermediate in the creation of various pharmaceuticals and agrochemicals. ontosight.ai Derivatives of this core structure have been extensively investigated for a wide range of biological activities, including analgesic, anti-inflammatory, neuroprotective, and psychotropic effects. ontosight.aiacs.org

The versatility of the propiophenone scaffold lies in its capacity to be decorated with various functional groups at multiple positions. These modifications can dramatically alter the molecule's physical, chemical, and biological properties, allowing chemists to fine-tune its activity for specific therapeutic targets. The addition of substituents like halogens (e.g., chloro groups), alkoxy groups (e.g., methoxy (B1213986) groups), and heterocyclic rings can modulate the compound's interaction with biological macromolecules, influencing its efficacy and selectivity. acs.org For instance, the presence of a halogen, such as the chloro group in 4'-Chloro-3-(3-methoxyphenyl)propiophenone, can enhance membrane permeability and binding affinity to target proteins. Similarly, the methoxy group can influence the molecule's metabolic stability and electronic properties.

Research has demonstrated that this scaffold is integral to compounds with potential anticancer and neuroprotective effects. ontosight.ai The exploration of phenylpropiophenone derivatives has yielded compounds with significant cytotoxic activity against various cancer cell lines, establishing the propiophenone core as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for multiple biological targets.

Strategies for Scaffold Modification and Chemical Space Exploration

Chemical space exploration is a cornerstone of modern drug discovery, aiming to generate a vast diversity of molecules to screen for biological activity. The propiophenone scaffold is an ideal candidate for such exploration due to its synthetic tractability. Key strategies for its modification include:

Substitution on the Aromatic Ring: The phenyl ring of the propiophenone core offers multiple positions for substitution. Introducing electron-donating groups (e.g., methoxy, hydroxyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) can systematically alter the molecule's electronic distribution, lipophilicity, and steric profile. This directly impacts its pharmacokinetic properties and binding interactions with target enzymes or receptors.

Modification of the Propionyl Chain: The three-carbon chain provides further opportunities for diversification. The α- and β-positions relative to the carbonyl group can be functionalized. For example, introducing amino groups or heterocyclic rings like piperidine (B6355638) or pyrrolidine (B122466) at these positions has led to compounds with potent analgesic and neuroprotective activities. acs.org

Bioisosteric Replacement and Scaffold Hopping: These advanced strategies involve replacing parts of the molecule with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or pharmacokinetic profiles. Scaffold hopping involves replacing the entire propiophenone core with a different chemical framework that maintains the key binding interactions of the original molecule, allowing for the discovery of novel chemotypes with potentially improved properties.

These modification strategies allow for the systematic exploration of the chemical space around the propiophenone core, leading to the generation of large libraries of analogues for high-throughput screening and the identification of new lead compounds.

Design and Synthesis of Analogues for Targeted Biological Activity

The rational design and synthesis of analogues based on the this compound structure are driven by the need for compounds with enhanced potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies are crucial in this process, providing insights into how specific structural features influence biological outcomes.

For example, in the development of potential anticancer agents, researchers have synthesized series of phenylpropiophenone derivatives and evaluated their effectiveness against various human cancer cell lines, including HeLa, MCF-7, and PC-3. unibo.it These studies help identify the key pharmacophores—the essential structural features responsible for the biological activity. Quantitative Structure-Activity Relationship (QSAR) models are often developed from this data to predict the activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. unibo.it

The synthesis of these analogues typically involves multi-step chemical reactions. A common approach for creating substituted propiophenones is the Friedel-Crafts acylation, where a substituted benzene (B151609) is reacted with propanoyl chloride in the presence of a Lewis acid catalyst. wikipedia.org Further modifications can be made to introduce additional functional groups onto the aromatic ring or the side chain to produce the desired analogues.

The table below illustrates examples of how modifications to the propiophenone scaffold are linked to specific biological activities.

Scaffold Modification Example Compound Class Targeted Biological Activity Key Findings
Halogen and Methoxy SubstitutionChloro- and methoxy-substituted propiophenonesAnticancerCertain substitution patterns show significant cytotoxicity against human cancer cell lines like U-87 (glioblastoma). researchgate.net
Amino Group on Propionyl ChainAminopropiophenones (e.g., Cathinone analogues)Central Nervous System (CNS) ActivityModifications to the amine and aromatic ring impact activity at dopamine (B1211576) and norepinephrine (B1679862) transporters. benthamdirect.com
Heterocyclic Ring AdditionPiperidino- or Morpholino-propiophenonesAnalgesic, Anti-inflammatory, NeuroprotectiveThe addition of heterocyclic moieties can modulate receptor binding and enhance water solubility for pharmaceutical applications. ontosight.aiacs.org

This table is generated based on findings from multiple sources and represents general trends in the field.

Comparative Studies with Other Privileged Scaffolds (e.g., 3-Phenylcoumarins, Chromones) in Chemical Biology Research

In the landscape of medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" due to their ability to serve as ligands for multiple, diverse biological targets. nih.gov The propiophenone scaffold and its close relatives, such as chalcones, are often evaluated alongside other well-established privileged structures like coumarins and chromones. researchgate.netnih.gov

Propiophenones and Chalcones: Chalcones, which are α,β-unsaturated ketones, are biosynthetically and structurally related to propiophenones. nih.gov Both scaffolds are recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.net Their flexible, open-chain structure allows for relatively easy synthesis and modification.

Coumarins and Chromones: Coumarins (benzo-α-pyrones) and chromones (benzo-γ-pyrones) are rigid, bicyclic heterocyclic systems. nih.govresearchgate.net The 3-phenylcoumarin (B1362560) scaffold, in particular, is considered privileged and is studied for its wide-ranging biological activities. nih.govnih.gov These rigid structures can offer higher binding affinity and selectivity due to pre-organization of their functional groups, which reduces the entropic penalty upon binding to a target. researchgate.net

Comparative Insights: The choice between a flexible scaffold like propiophenone and a rigid one like a coumarin (B35378) or chromone (B188151) depends on the specific therapeutic target and desired drug properties. While rigid scaffolds may offer higher potency, flexible molecules can sometimes adapt to larger or more dynamic binding sites. A powerful strategy in drug discovery is the creation of hybrid molecules that combine features of different privileged scaffolds. For example, coumarin-chalcone hybrids have been synthesized, merging the structural motifs of both classes. researchgate.netmdpi.com These hybrids often exhibit synergistic or enhanced biological activities compared to their individual components, demonstrating the complementary nature of these scaffolds in exploring bioactive chemical space. nih.gov

Scaffold Type Structural Features Common Biological Activities Advantages in Drug Discovery
Propiophenone/Chalcone (B49325) Flexible, open-chain aryl ketoneAnticancer, Anti-inflammatory, Antimicrobial, Antioxidant researchgate.netSynthetically accessible, easily modified, broad bioactivity.
3-Phenylcoumarin Rigid, bicyclic, heterocyclic nih.govAnticancer, Anticoagulant, Antibacterial, Neuroprotective nih.govresearchgate.netConformationally restricted (can increase selectivity), isostere of other natural products like isoflavones. researchgate.net
Chromone Rigid, bicyclic, heterocyclic nih.govAnti-inflammatory, Antiviral, Anticancer, Antidiabetic nih.govresearchgate.netRecognized privileged structure, present in many natural products, versatile for modification. nih.govresearchgate.net

This table provides a comparative overview of different privileged scaffolds based on cited literature.

Advancements in Propiophenone Derivatives as Chemical Intermediates for Broader Applications (e.g., Agrochemicals)

Beyond their role in medicinal chemistry, propiophenone derivatives, including halogenated and methoxylated variants, are valuable chemical intermediates for broader industrial applications, notably in the agrochemical sector. ontosight.aiontosight.ai The same structural features that confer biological activity in humans can be harnessed to create compounds that are active against agricultural pests, such as fungi, insects, or weeds. google.com

Aryl ketones, the class to which propiophenone belongs, are used in the development of pesticides. google.comgoogle.com For example, certain acetophenone (B1666503) derivatives (a closely related ketone) have shown considerable antifungal activity against significant plant pathogens. nih.gov Research has explored the phytotoxic (herbicidal) effects of propiophenone itself, indicating its potential as a lead compound for developing new herbicides. mdpi.com

The synthesis of complex agrochemicals often relies on versatile building blocks like this compound. The substituted phenyl ring and the reactive ketone functional group allow for further chemical transformations to build more elaborate molecules. Organofluorine compounds, for instance, have widespread applications in agrochemicals due to their enhanced metabolic stability and lipophilicity, properties that can be imparted through intermediates containing fluoro-aryl groups. acs.org The use of propiophenone derivatives as starting materials highlights the transferability of knowledge from pharmaceutical research to the development of products for agriculture and materials science. ontosight.ai

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4'-Chloro-3-(3-methoxyphenyl)propiophenone in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact.
  • Conduct experiments in a fume hood to prevent inhalation of vapors or aerosols .
  • Store waste separately in labeled containers and dispose via certified hazardous waste management services to mitigate environmental contamination .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., 4'-Cl and 3-methoxyphenyl groups). Compare chemical shifts with structurally analogous compounds like 3',4'-difluoro derivatives .
  • Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z 278.7 for C16_{16}H15_{15}ClO2_2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1680 cm1^{-1}) and aryl-Cl vibrations (~550 cm1^{-1}) .

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 3-methoxyphenylacetyl chloride with chlorobenzene in the presence of Lewis acids (e.g., AlCl3_3) to introduce the propiophenone backbone. Optimize reaction temperature (60–80°C) to minimize polyacylation by-products .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach pre-functionalized aryl groups, ensuring regioselectivity via palladium catalysts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for substituent positioning in this compound?

  • Methodological Answer :

  • 2D NMR Techniques : Apply 1H^1H-1H^1H COSY and NOESY to correlate spatial interactions between protons, clarifying ambiguous assignments (e.g., distinguishing ortho/meta substituents) .
  • X-ray Crystallography : If crystalline, determine the exact molecular geometry and confirm substitution patterns, as demonstrated for related chlorophenyl-propiophenone derivatives .

Q. What strategies mitigate thermal instability during the purification of this compound?

  • Methodological Answer :

  • Low-Temperature Recrystallization : Use ethanol/water mixtures at 0–5°C to minimize decomposition.
  • Chromatographic Methods : Employ flash chromatography with silica gel and a hexane:ethyl acetate gradient (8:2 to 7:3) to separate thermally labile impurities .

Q. How do electron-withdrawing substituents (e.g., Cl, OCH3_3) influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electron density distributions and predict reactive sites. The 4'-Cl group enhances electrophilicity at the carbonyl carbon, while the 3-methoxyphenyl group directs nucleophiles via resonance effects .
  • Kinetic Studies : Compare reaction rates with control compounds (e.g., non-chlorinated analogs) to quantify substituent effects .

Data Contradiction Analysis

Q. How should researchers address conflicting toxicity reports for chlorinated aromatic ketones like this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish LC50_{50} values under standardized conditions.
  • Meta-Analysis : Cross-reference data from peer-reviewed toxicological profiles (e.g., ATSDR reports on chlorophenols) to identify confounding variables (e.g., impurities, solvent choice) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight278.7 g/mol
Recommended SolventsEthanol, Dichloromethane, Ethyl Acetate
Key IR Peaks1680 cm1^{-1} (C=O), 550 cm1^{-1} (C-Cl)
Thermal Stability Range25–150°C (decomposition >200°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chloro-3-(3-methoxyphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
4'-Chloro-3-(3-methoxyphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.